molecular formula C21H25N3O4 B15017852 N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide

N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide

Cat. No.: B15017852
M. Wt: 383.4 g/mol
InChI Key: KLYNRAPRRMBWLI-LPYMAVHISA-N
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Description

N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by its hydrazone linkage, which is known for its stability and ability to form complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-hydrazinocarbonylphenyl-2,2-dimethylpropanamide in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as acids or bases can also enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The hydrazone linkage plays a crucial role in its activity by facilitating the formation of these complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with metal ions. This makes it a valuable compound for various applications in coordination chemistry and biological research .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-(2,2-dimethylpropanoylamino)benzamide

InChI

InChI=1S/C21H25N3O4/c1-21(2,3)20(26)23-16-9-6-14(7-10-16)19(25)24-22-13-15-8-11-17(27-4)12-18(15)28-5/h6-13H,1-5H3,(H,23,26)(H,24,25)/b22-13+

InChI Key

KLYNRAPRRMBWLI-LPYMAVHISA-N

Isomeric SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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